Sorbic acid, chemically known as 2,4-hexadienoic acid, is a natural organic compound widely utilized as a food preservative due to its antimicrobial properties. Its molecular formula is and it has the structural formula . Sorbic acid was first isolated from the unripe berries of the rowan tree (Sorbus aucuparia) in 1859 and has since become a crucial additive in various food products to inhibit the growth of molds, yeasts, and fungi .
Sorbic acid is classified as an organic acid and falls under the category of preservatives in food science. Its E number designation is E200, indicating its approval for use in food products within the European Union. The compound exhibits significant antimicrobial activity, particularly effective at pH levels below 6.5 .
The synthesis of sorbic acid can be achieved through several methods:
The traditional synthesis typically requires careful control of reaction conditions to optimize yield and purity. The reaction proceeds via an aldol condensation mechanism, where malonic acid reacts with crotonaldehyde under acidic or basic conditions to form sorbic acid.
Sorbic acid has a linear structure characterized by two double bonds between carbon atoms. Its molecular configuration allows for resonance stabilization, contributing to its reactivity and solubility properties.
Sorbic acid participates in various chemical reactions, including:
These reactions are significant as they can affect the efficacy of sorbic acid as a preservative in food products .
The antimicrobial activity of sorbic acid is primarily attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions necessary for growth. The optimal concentration for preservation ranges from 0.025% to 0.10% in food products .
Sorbic acid exerts its antimicrobial effects by penetrating microbial cells and altering their membrane permeability. This disruption leads to leakage of intracellular components and ultimately cell death.
The effectiveness of sorbic acid is highly dependent on pH levels; its activity diminishes significantly at pH values above 6.5. This characteristic makes it particularly suitable for acidic food products .
Sorbic acid finds extensive application in various fields:
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